

Philanthotoxin-74 vs. NASPM: A Comparative Guide to AMPA Receptor Blockade

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Compound of Interest

Compound Name: Philanthotoxin 74

CAS No.: 401601-12-5

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For researchers in neuroscience and pharmacology, the selective antagonism of AMPA receptors is crucial for dissecting their roles in synaptic transmission and pathology. Philanthotoxin-74 (PhTX-74) and 1-Naphthylacetyl spermine (NASPM) are two widely used polyamine toxins that act as open-channel blockers of AMPA receptors, exhibiting a preference for Ca²⁺-permeable AMPA receptors (CP-AMPA receptors) that lack the GluA2 subunit. This guide provides a detailed comparison of their blocking properties, supported by experimental data and methodologies, to aid in the selection of the appropriate tool for specific research applications.

Mechanism of Action: Pore Blockade of AMPA Receptors

Both PhTX-74 and NASPM are polyamine toxins that exert their inhibitory effects by physically occluding the ion channel pore of AMPA receptors.^{[1][2]} Their mechanism involves a positively charged polyamine tail that enters and binds within the negatively charged channel vestibule and selectivity filter of open AMPA receptors, thereby preventing ion flux.^{[3][4]} A hydrophobic head group helps to anchor the molecule at the entrance of the channel.^[1] This blockade is

voltage-dependent, being more pronounced at positive membrane potentials which drive the positively charged toxins into the channel.[5][6]

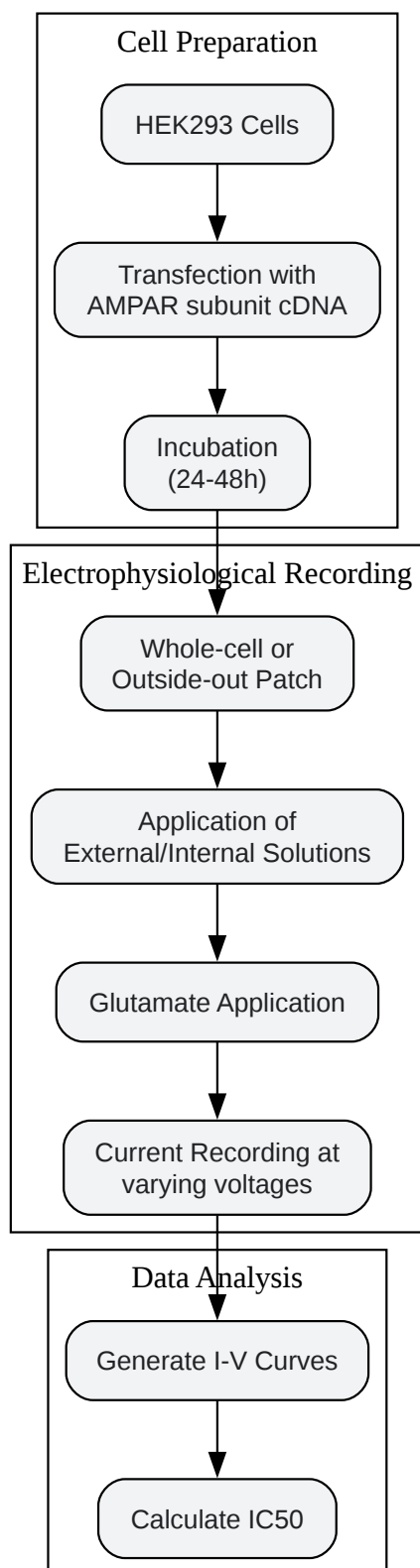
The primary selectivity of these toxins for GluA2-lacking CP-AMPA receptors stems from the presence of a glutamine (Q) residue in the channel pore of these receptors, as opposed to a positively charged arginine (R) residue in GluA2-containing, Ca²⁺-impermeable AMPA receptors (CI-AMPA receptors).[1] The arginine residue in GluA2-containing receptors electrostatically repels the positively charged polyamine toxins, rendering these channels largely insensitive to blockade.
[1]



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